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Introduction
Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of

platelet aggregation used in the treatment of pulmonary arterial hypertension and other

vasospastic diseases.[1] Its therapeutic effects are mediated through interaction with various

prostanoid receptors, primarily the prostacyclin receptor (IP receptor). The chemical

modification of iloprost, such as the formation of a phenacyl ester, can significantly alter its

pharmacokinetic and pharmacodynamic properties, including its receptor binding affinity. This

technical guide provides a comprehensive overview of the receptor binding profile of iloprost

and discusses the potential implications of phenacyl esterification.

While extensive data exists for iloprost, it is important to note that specific binding affinity data

for iloprost phenacyl ester is not readily available in the public domain. Therefore, this

document will focus on the well-established receptor binding characteristics of the parent

compound, iloprost, and provide a theoretical framework for understanding how the addition of

a phenacyl ester group might influence its interaction with target receptors.

Iloprost Receptor Binding Profile
Iloprost exhibits a broad binding profile across the family of prostanoid receptors. Its highest

affinity is for the prostacyclin (IP) and prostaglandin E1 (EP1) receptors.[2] The binding

affinities of iloprost to a range of human prostanoid receptors are summarized in the table
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below. These values, presented as inhibition constants (Ki), are derived from radioligand

displacement assays. A lower Ki value indicates a higher binding affinity.

Receptor Iloprost Kᵢ (nM) Reference

IP 3.9 [1]

EP1 1.1 [1]

EP3 56 [3]

FP >100 [1]

EP4 >100 [2]

DP1 >1000 [2]

EP2 >1000 [2]

TP >1000 [2]

Table 1: Binding affinities of iloprost for human prostanoid receptors. Data are compiled from

studies using recombinant human receptors.

The data clearly indicates that iloprost is not entirely selective for the IP receptor, showing

significant affinity for the EP1 receptor as well.[4] This lack of high selectivity may contribute to

its overall therapeutic effects and side-effect profile.[5]

Prostacyclin Receptor (IP) Signaling Pathway
The primary therapeutic effects of iloprost are mediated through the activation of the IP

receptor, a G-protein coupled receptor (GPCR).[6] Upon agonist binding, the IP receptor

couples to the Gs alpha subunit, initiating a signaling cascade that leads to vasodilation and

inhibition of platelet aggregation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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